Lipophilicity Divergence: 5-Formamido Isomer is Over 0.8 Log Units More Polar than the 2-Formamido Isomer
The computed partition coefficient (LogP) of 5-Formamido-4-oxopentanoic acid is 0.00660, in stark contrast to the 2-Formamido isomer, which has a reported LogP of -0.835 . This difference of 0.84 Log units indicates significantly lower lipophilicity for the 2-isomer, directly impacting predicted membrane permeability and organic solvent partitioning during synthesis or purification.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.00660 |
| Comparator Or Baseline | 2-Formamido-4-oxopentanoic acid: LogP = -0.835 |
| Quantified Difference | ΔLogP = 0.84 (5-isomer is more lipophilic) |
| Conditions | Computed values sourced from chemical databases. |
Why This Matters
This quantifiable difference in lipophilicity is not a trivial academic detail; it determines which solvent system will work for an extraction or which isomer is more likely to cross a biological membrane in a cell-based assay, directly guiding a scientist's choice of compound for a specific experimental design.
